

An In-depth Technical Guide to Octyl Angelate (Octyl 2-methylisocrotonate)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Octyl 2-methylisocrotonate	
Cat. No.:	B15177426	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl angelate, systematically known as octyl (2Z)-2-methylbut-2-enoate, is an organic compound classified as an ester of angelic acid. While the name "octyl 2-methylisocrotonate" is sometimes used, "octyl angelate" is the more common and structurally descriptive name. Angelic acid is the (Z)-isomer of 2-methyl-2-butenoic acid, a naturally occurring monocarboxylic unsaturated organic acid found in plants of the Apiaceae family[1]. Its esters, known as angelates, are often active components in herbal medicines and are of interest for their potential therapeutic properties and use as fragrance components[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of octyl angelate.

Chemical Structure and Nomenclature

The chemical structure of octyl angelate features an octyl group attached to the carboxyl group of angelic acid. The defining characteristic is the cis or (Z) configuration of the double bond.

- IUPAC Name: octyl (2Z)-2-methylbut-2-enoate
- Synonyms: Octyl 2-methylisocrotonate, n-octyl angelate
- Molecular Formula: C13H24O2
- SMILES: CCCCCCCC/OC(=0)/C(\C)=C/C

Physicochemical Properties

Detailed experimental data for octyl angelate is not widely available in public literature. The following table summarizes the available data and includes estimated values for comparison. For context, the properties of the related compound, isoamyl angelate, are also provided.

Property	Value (Octyl Angelate)	Value (Isoamyl Angelate)
Molecular Weight	212.33 g/mol	170.25 g/mol
Boiling Point	Not available	201 °C[3]
Flash Point	Not available	80 °C[3]
Specific Gravity	Not available	0.89 (20/20 °C)[3]
Purity (GC)	Not available	min. 99.0 %[3]
Appearance	Colorless to Almost colorless clear liquid (presumed)	Colorless to Almost colorless clear liquid[3]

Comparative Properties of Stereoisomers: Octyl Angelate vs. Octyl Tiglate

Octyl tiglate is the (E)-isomer of octyl angelate. The stereochemistry of the double bond can influence the physical and biological properties of the molecule. A study involving gas chromatography-mass spectrometry (GC-MS) provides retention indices for both isomers, which can be useful for their analytical separation and identification[4].

Compound	Retention Index (Non-polar column)	Retention Index (Polar column)
Octyl Angelate	1480	1745
Octyl Tiglate	1526	1827

Synthesis of Octyl Angelate

The synthesis of octyl angelate can be achieved through several esterification methods. A common approach is the Fischer esterification of angelic acid with octanol. Alternatively, a transesterification reaction starting from a more volatile angelate ester, such as methyl angelate, can be employed[5].

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of octyl angelate from angelic acid and 1-octanol.

Materials:

- · Angelic acid
- 1-Octanol
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

• To a round-bottom flask, add angelic acid (1.0 eq), 1-octanol (1.2 eq), and toluene.

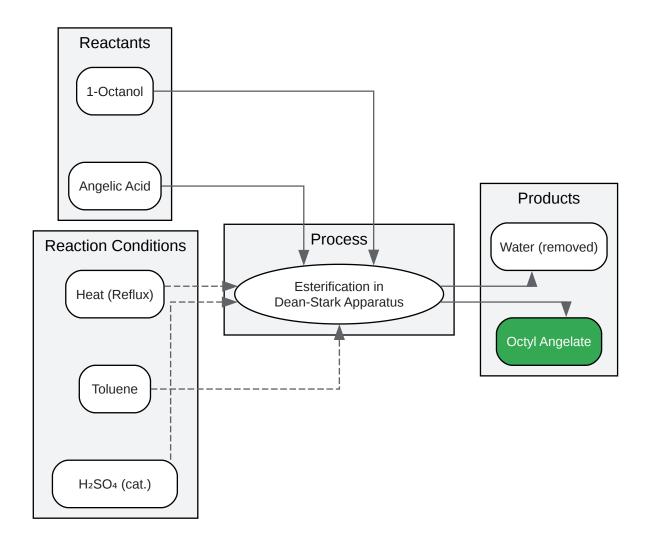
- Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid.
- · Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The crude octyl angelate can be purified by vacuum distillation.

Experimental Protocol: Transesterification

This method is adapted from a patented process for preparing novel angelate esters[5][6].

Materials:

- Methyl angelate
- 1-Octanol
- Dioctyltin laurate (ester exchange catalyst)[5][6]
- Toluene (solvent)
- Soxhlet extractor with molecular sieves (4A)


- Reflux condenser
- Distillation apparatus

Procedure:

- Combine methyl angelate (1.0 eq), 1-octanol (1.2 eq), toluene, and dioctyltin laurate in a glass flask.
- Fit the flask with a Soxhlet extractor containing 4A molecular sieves and a reflux condenser[5][6].
- Heat the mixture to a continuous reflux. The refluxing liquid will pass through the molecular sieves, which will trap the methanol produced during the transesterification, driving the reaction to completion[5][6].
- After several hours of reflux, cool the reaction mixture.
- The resulting mixture can be subjected to distillation to isolate the n-octyl angelate[5][6].

Mandatory Visualizations Synthesis of Octyl Angelate via Fischer Esterification

Click to download full resolution via product page

Caption: Fischer esterification of angelic acid and 1-octanol.

Conclusion

Octyl angelate is a specialty ester with potential applications in the fragrance and pharmaceutical industries. While detailed physicochemical data remains somewhat scarce, its synthesis is achievable through standard esterification techniques. The clear distinction from its tiglate isomer is crucial for both synthesis and analysis. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Angelic acid Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isoamyl Angelate 10482-55-0 | TCI AMERICA [tcichemicals.com]
- 4. juniperus.org [juniperus.org]
- 5. EP0112394B1 Process for preparing angelic acid or its ester Google Patents [patents.google.com]
- 6. EP0112394A1 Process for preparing angelic acid or its ester Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octyl Angelate (Octyl 2-methylisocrotonate)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15177426#octyl-2-methylisocrotonate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com